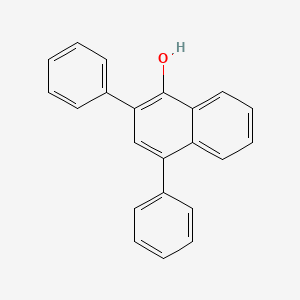

2,4-Diphenylnaphthalen-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

16462-05-8 |

|---|---|

Molecular Formula |

C22H16O |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

2,4-diphenylnaphthalen-1-ol |

InChI |

InChI=1S/C22H16O/c23-22-19-14-8-7-13-18(19)20(16-9-3-1-4-10-16)15-21(22)17-11-5-2-6-12-17/h1-15,23H |

InChI Key |

NTHXZWACAVHOSD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C3=CC=CC=C32)O)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2,4 Diphenylnaphthalen 1 Ol and Its Analogs

Advanced Strategies for Naphthalene (B1677914) Core Functionalization

Modern synthetic chemistry provides several powerful tools for the functionalization of the naphthalene core, primarily through the formation of new carbon-carbon bonds. These are broadly categorized into metal-catalyzed and radical-mediated pathways.

Transition metals play a pivotal role in the construction of highly substituted aromatic systems. Catalysts based on palladium, copper, iron, and rhodium are particularly effective in promoting the formation of the naphthalene skeleton through various annulation (ring-forming) and coupling reactions.

Palladium catalysis is a cornerstone of modern organic synthesis, offering robust methods for constructing substituted naphthalenes. acs.orgrsc.org These reactions often proceed through carboannulation, a process that forms multiple carbon-carbon bonds in a single step. acs.org One effective strategy involves the palladium-catalyzed annulation of internal alkynes, which yields highly substituted naphthalenes with a variety of functional groups in excellent yields. acs.org

Another powerful approach is the annulation reaction between 1-bromo-2-vinylbenzene derivatives and alkynes, catalyzed by palladium acetate, which has been shown to be effective even on a gram scale. thieme-connect.com Furthermore, palladium catalysts enable the synthesis of naphthalenes through the coupling of an aryl iodide with two equivalents of a ketone, proceeding via a sequential α-arylation and subsequent annulation to regioselectively generate the naphthalene product. acs.org The versatility of palladium catalysis is also highlighted in the synthesis of 2-phenoxy-1,3-diphenylnaphthalene, a close analog of the target compound, which can be achieved through a Suzuki cross-coupling reaction. nih.gov

Table 1: Examples of Palladium-Catalyzed Naphthalene Synthesis

| Starting Material 1 | Starting Material 2 | Catalyst / Reagents | Product Type | Yield | Citation(s) |

|---|---|---|---|---|---|

| 1-Bromo-2-vinylbenzene | Substituted Alkyne | Pd(OAc)₂, CsOAc | Substituted Naphthalene | Excellent | thieme-connect.com |

| Aryl Iodide | Ketone (2 equiv.) | Bimetallic Pd(I)/Pd(II) Complexes | Substituted Naphthalene | Excellent | acs.org |

| Amide | Alkyne | Pd(OAc)₂, Ag₂O | Highly Substituted Naphthalene | 55-97% | rsc.org |

| 4-Bromo-1-phenoxy-2-phenylnaphthalene | Phenyl Boronic Acid | Pd Catalyst | 2-Phenoxy-1,3-diphenylnaphthalene | 62% | nih.gov |

Copper, being an inexpensive and abundant metal, provides cost-effective and efficient catalytic systems for naphthalene synthesis. thieme-connect.comacs.org Copper-catalyzed cascade reactions are particularly noteworthy. For instance, a method involving the reaction of 2-halophenyl ketones with compounds like 1,3-dicarbonyls, catalyzed by copper chloride, produces 1,2,3,4-tetrasubstituted naphthalenes. thieme-connect.com

Another versatile procedure is the Cu(I)-catalyzed annulation of o-bromobenzaldehydes with β-ketoesters, which proceeds in a single step under mild conditions to afford substituted naphthalenes in high yields. researchgate.net The synthesis of α-aminonaphthalenes has been achieved through a copper-catalyzed aminobenzannulation of (o-alkynyl)arylketones with various amines, demonstrating good functional group tolerance. acs.org Additionally, copper catalysts can mediate the cyclization of 2-naphthyne intermediates, which are generated from 2-halo-3-silylnaphthalenes, to form binaphthalene and other oligomeric products. rsc.org

Table 2: Examples of Copper-Catalyzed Naphthalene Synthesis

| Starting Material 1 | Starting Material 2 | Catalyst / Reagents | Product Type | Yield | Citation(s) |

|---|---|---|---|---|---|

| 2-Halophenyl Ketone | 1,3-Dicarbonyl Compound | CuCl, Cs₂CO₃ | 1,2,3,4-Tetrasubstituted Naphthalene | Good | thieme-connect.com |

| o-Bromobenzaldehyde | β-Ketoester | CuI, 2-Picolinic Acid, Cs₂CO₃ | Substituted Naphthalene | 71-86% | researchgate.net |

| (o-Alkynyl)arylketone | Amine | CuBr | α-Aminonaphthalene | Good | acs.org |

| 1-Aryl-2-haloacetylene | Amine | Cu Complex | Amine-substituted Naphthalene | 43-99% | thieme-connect.com |

Iron catalysis presents an environmentally benign and economical alternative for constructing C-C bonds. A novel iron-catalyzed tandem cross-dehydrogenative coupling (CDC) and benzoannulation process has been developed for synthesizing polysubstituted naphthalene derivatives. This reaction utilizes simple 1,2-diarylpropenes and styrenes to create biologically and synthetically important naphthalenes in moderate to good yields. This method is particularly relevant as it produces 2,4-diaryl-1-methylnaphthalenes, which are direct analogs of 2,4-Diphenylnaphthalen-1-ol. The reaction is typically catalyzed by iron(III) chloride (FeCl₃) in the presence of an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).

Table 3: Iron-Catalyzed Synthesis of Naphthalene Analogs

| Starting Material 1 | Starting Material 2 | Catalyst / Oxidant | Product Type | Yield |

|---|---|---|---|---|

| 1,2-Diarylpropene | Styrene | FeCl₃ / DDQ | 2,4-Diaryl-1-methylnaphthalene | Moderate to Good |

Rhodium catalysts are exceptionally versatile for [2+2+2] cycloaddition reactions, an atom-economical method for assembling six-membered rings from three unsaturated precursors like alkynes. researchgate.netmdpi.comnih.gov This transformation is a powerful tool for the synthesis of substituted benzenes and can be extended to create fused aromatic systems like naphthalenes. researchgate.net By carefully selecting the alkyne components, highly substituted naphthalene derivatives can be constructed with high efficiency.

In addition to cycloadditions, rhodium complexes also catalyze coupling reactions. For example, the coupling of alkynes with arylboronic acids using a rhodium catalyst and a copper acetate/air oxidant system yields 1,2,3,4-tetrasubstituted naphthalenes. thieme-connect.com This method is effective for a range of arylboronic acids, including those with both electron-donating and electron-withdrawing groups. thieme-connect.com A formal [2+2+2] cycloaddition of a 1,6-enyne with 2-bromophenylboronic acid has also been realized, providing a pathway to multi-substituted dihydronaphthalene scaffolds. rsc.org

Table 4: Examples of Rhodium-Catalyzed Naphthalene Synthesis

| Reaction Type | Starting Materials | Catalyst / Reagents | Product Type | Yield | Citation(s) |

|---|---|---|---|---|---|

| Coupling | Alkyne, Arylboronic Acid | Rh Complex, Cu(OAc)₂/Air | 1,2,3,4-Tetrasubstituted Naphthalene | 72-89% | thieme-connect.com |

| [2+2+2] Cycloaddition | Fluorinated Alkynes, Non-fluorinated Alkynes | RhCl₃·H₂O, i-Pr₂NEt | Fluoroalkylated Benzene/Naphthalene | Good to High | rsc.org |

| Formal [2+2+2] Cycloaddition | 1,6-Enyne, 2-Bromophenylboronic Acid | Rh Catalyst | Multi-substituted Dihydronaphthalene | Good | rsc.org |

Radical reactions offer unique pathways for the functionalization of aromatic cores. A significant development in this area is the one-pot double arylation of naphthols, which proceeds through a radical-mediated mechanism. nih.govfrontiersin.orgresearchgate.net This method utilizes a novel radical precursor, [1,1´-oxybis(2,2,6,6-tetramethylpiperidine)] (TMP₂O), which undergoes homolytic fragmentation to generate a tetramethylpiperidinyl radical (TMP•). nih.govfrontiersin.org

The TMP• radical abstracts a hydrogen atom from a 2-naphthol (B1666908) derivative, creating an oxygen-centered radical that is in resonance with its corresponding carbon-centered radical at the C1 position. nih.govfrontiersin.org This intermediate then reacts sequentially with two equivalents of a diaryliodonium salt, leading to the formation of both a C-C bond at the C1 position and a C-O bond at the C2 position in a single pot. frontiersin.orgresearchgate.net This process allows for the direct synthesis of 2-phenoxy-1-phenylnaphthalene derivatives, which are close structural analogs of this compound. nih.gov

Table 5: Radical-Mediated Double Arylation of Naphthols

| Naphthol Substrate | Arylating Agent (Diaryliodonium Salt) | Radical Precursor | Product | Yield | Citation(s) |

|---|---|---|---|---|---|

| Naphthalen-2-ol | Diphenyliodonium Triflate | TMP₂O | 2-Phenoxy-1-phenylnaphthalene | 72% | nih.govresearchgate.net |

| 6-Bromonaphthalen-2-ol | Diphenyliodonium Triflate | TMP₂O | 6-Bromo-2-phenoxy-1-phenylnaphthalene | 70% | nih.govresearchgate.net |

| 6-Methoxynaphthalen-2-ol | Diphenyliodonium Triflate | TMP₂O | 6-Methoxy-2-phenoxy-1-phenylnaphthalene | 65% | nih.govresearchgate.net |

| Naphthalen-2-ol | Bis(4-chlorophenyl)iodonium Triflate | TMP₂O | 2-(4-Chlorophenoxy)-1-(4-chlorophenyl)naphthalene | 75% | nih.govresearchgate.net |

Cyclization and Annulation Protocols

Cyclization and annulation reactions are fundamental strategies for constructing the naphthalene core of this compound. These methods involve the formation of one or more rings from acyclic or simpler cyclic precursors.

Intramolecular Cyclization Processes

Intramolecular cyclization offers an efficient pathway to the naphthalene skeleton by forming rings from a single molecule containing all the necessary atoms. A common strategy involves the intramolecular Friedel-Crafts acylation of a suitably substituted precursor. For instance, the cyclization of 4-phenylbutanoyl chloride derivatives can yield 3,4-dihydro-1(2H)-naphthalenones (tetralones). scirp.org These cyclic ketones serve as crucial intermediates that can be further elaborated through subsequent reactions, such as dehydrogenation and arylation, to furnish the fully aromatic this compound system.

The reaction to form the six-membered ring of a naphthalenone has been observed to proceed more readily than the formation of a five-membered ring for an indanone under similar conditions. scirp.org While direct intramolecular cyclization to form this compound in one step is less common, these multi-step sequences starting with intramolecular cyclization are a cornerstone of its synthesis. For example, the synthesis of the tricyclic core of daphenylline, a complex alkaloid, utilizes an intramolecular Friedel-Crafts acylation as a key step. sigmaaldrich.com Another approach involves the Nazarov cyclization, an electrocyclic ring closure of a divinyl ketone, which can be adapted to form cyclopentenone intermediates that are precursors to more complex polycyclic systems. wikipedia.org

Furthermore, electrochemical methods have been developed to promote intramolecular Friedel-Crafts alkylation, offering a catalyst-free approach to tetrahydronaphthalene structures from carboxylic acid starting materials. nih.gov This method involves an oxidative decarboxylation to generate a carbocation, which is then trapped by the aromatic ring to form the cyclic product. nih.gov

Cross-Cyclodimerization Reactions

Cross-cyclodimerization reactions, particularly those catalyzed by transition metals, provide a powerful and convergent route to polysubstituted naphthalenes. Rhodium-catalyzed [2+2+2] cyclotrimerization of alkynes is a notable example. nih.gov In the context of synthesizing analogs of this compound, the cross-cyclodimerization of diarylacetylenes with other alkynes is particularly relevant.

Research by Satoh, Miura, and coworkers has demonstrated the efficient synthesis of multisubstituted naphthalenes through the rhodium-catalyzed cross-cyclodimerization of diarylacetylenes and aliphatic alkynes. acs.org This method often employs a rhodium complex in conjunction with a phosphine (B1218219) ligand and a Brønsted acid to achieve high selectivity for the cross-dimerization product over potential homodimerization side products. acs.org The reaction tolerates a range of functional groups on the diarylacetylene, including both electron-withdrawing and electron-releasing substituents, leading to good to excellent yields of 1,2,3,7-tetrasubstituted naphthalenes. acs.org

| Diarylacetylene | Alkyne | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| Diphenylacetylene | 1-Phenylprop-1-yne | [RhCl(cod)]₂/PPh₃/Acid | 1,2,4-Triphenyl-3-methylnaphthalene | Good |

| Di(p-tolyl)acetylene | Hex-1-yne | [RhCl(cod)]₂/PPh₃/Acid | 1,2-Di(p-tolyl)-3-butylnaphthalene | 75 |

| Diphenylacetylene | Phenylacetylene | Wilkinson's catalyst/AgF₂/PhMgBr | 1,2,3-Triphenylnaphthalene | Moderate-Good |

The mechanism of these rhodium-catalyzed reactions can vary. Some pathways are initiated by the insertion of the rhodium(III) catalyst into an aromatic C-H bond, followed by cyclodimerization and a quenching nucleophilic cyclization. acs.org Other proposed mechanisms involve the formation of a rhodacyclopentadiene intermediate from the oxidative cyclization of two alkyne molecules with a cationic rhodium(I) catalyst. nih.gov

Oxidative Coupling Reactions

Oxidative coupling represents a highly effective strategy for forming the C-C bonds necessary to construct the biaryl backbone of diphenylnaphthalenol derivatives. These reactions typically involve the coupling of two simpler aromatic precursors, such as phenols or naphthols, in the presence of an oxidant and often a metal catalyst.

The direct oxidative coupling of 2-naphthol derivatives is a primary method for synthesizing 1,1'-bi-2-naphthol (B31242) (BINOL) and its analogs, which share a structural relationship with diphenylnaphthalenols. wikipedia.orgnih.gov This reaction can be catalyzed by various transition metal complexes, including those of iron, copper, and vanadium, often in the presence of a chiral ligand to induce asymmetry. encyclopedia.pubmdpi.comnii.ac.jp The mechanism frequently proceeds through a radical-anion pathway, where a metal catalyst oxidizes a 2-naphthol molecule to a radical species, which then couples with another naphthol molecule. encyclopedia.pub

A particularly relevant method for synthesizing substituted naphthols is the oxidative coupling of phenols with alkynes. Visible-light-mediated aerobic oxidative coupling using a simple copper(I) chloride catalyst can produce hydroxyl-functionalized aryl ketones from phenols and alkynes under mild conditions. acs.orgacs.orgnih.gov The proposed mechanism involves a single electron transfer from a copper(I)-acetylide complex to molecular oxygen, generating a copper(II) species. acs.orgnih.gov This is followed by a reaction with a phenol (B47542) radical intermediate, ultimately leading to the cleavage of the C≡C triple bond and the formation of the ketone product. acs.orgnih.gov

| Naphthol Substrate | Catalyst/Oxidant | Product | Yield (%) |

|---|---|---|---|

| 2-Naphthol | FeCl₃ (aq.) | 1,1'-Bi-2-naphthol | 95 |

| 6-Bromo-2-naphthol | FeCl₃ (aq.) | 6,6'-Dibromo-1,1'-bi-2-naphthol | 91 |

| 3-(Ethoxycarbonyl)-2-naphthol | Fe(OTf)₂ / Chiral Diphosphine Oxide / TBHP | Chiral 3,3'-Bis(ethoxycarbonyl)-1,1'-bi-2-naphthol | 98 |

| 2-Naphthol | Fe(ClO₄)₂ / Chiral Bisquinolyldiamine | Chiral 1,1'-Bi-2-naphthol | 99 |

Stereoselective Synthesis of Chiral Diphenylnaphthalenols

The synthesis of specific enantiomers of chiral diphenylnaphthalenols is of significant interest due to their potential applications as chiral ligands and catalysts. This requires stereoselective synthetic methods that can control the three-dimensional arrangement of the molecule.

Asymmetric Inductions in Naphthol Synthesis

Asymmetric induction in the synthesis of naphthol derivatives is most prominently achieved through catalytic asymmetric oxidative coupling. The synthesis of axially chiral 1,1'-bi-2-naphthol (BINOL) derivatives serves as a prime example. By employing a metal catalyst, such as copper(II) or iron(II), complexed with a chiral ligand, the oxidative coupling of 2-naphthol can proceed with high enantioselectivity. wikipedia.orgmdpi.com The chiral ligand creates a chiral environment around the metal center, which directs the coupling of the two naphthol units to favor the formation of one enantiomer over the other. encyclopedia.pub

For example, the use of chiral diphosphine oxide-iron(II) complexes has been shown to effectively catalyze the enantioselective aerobic coupling of 2-naphthols, yielding C1-symmetric BINOL derivatives with good yields and enantioselectivities. mdpi.com Similarly, chiral aminopyridine-type ligands with an iron catalyst can be used for the asymmetric oxidative homo-coupling of 2-naphthols. nih.gov

Organocatalysis also offers a powerful approach for asymmetric induction. Chiral phosphoric acids have been utilized to catalyze the asymmetric synthesis of chiral tetraarylmethanes from racemic tertiary alcohols derived from 2-naphthol. dicp.ac.cn In these reactions, the chiral catalyst facilitates the in-situ generation of a reactive intermediate, such as a 6-methylenenaphthalen-2(6H)-one, and controls the subsequent stereoselective conjugate addition. dicp.ac.cn This demonstrates the ability of organocatalysts to induce chirality in molecules containing a naphthol framework.

Enantioselective Derivatization Strategies

Enantioselective derivatization is a strategy where a chiral reagent is used to react with a prochiral or racemic substrate to produce diastereomers, which can then potentially be separated. In the context of synthesizing chiral diphenylnaphthalenols, this can involve reacting the hydroxyl group of a precursor with a chiral derivatizing agent.

Chiral derivatizing agents (CDAs), such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), are classic examples of reagents used to convert a mixture of enantiomeric alcohols into a mixture of diastereomeric esters. wikipedia.org While primarily used for determining enantiomeric excess by NMR spectroscopy, this principle can be applied in synthesis. The resulting diastereomers have different physical properties and can be separated by techniques like chromatography. After separation, the chiral auxiliary can be cleaved to yield the enantiomerically pure naphthol derivative.

More advanced chiral derivatizing agents have been developed, some of which are themselves derived from chiral backbones like BINOL. For instance, a chiral phosphorus derivatizing agent prepared from optically pure (S)-1,1'-bis-2-naphthol has been used for the determination of the enantiomeric excess of chiral alcohols and amines via ³¹P NMR spectroscopy. researchgate.net This highlights a circular approach where a chiral naphthol derivative is used to create a reagent for analyzing or potentially resolving other chiral molecules. The application of such strategies allows for the transformation of an achiral or racemic diphenylnaphthalenol precursor into a specific chiral product through the temporary introduction of a chiral auxiliary.

Chemical Modifications of the Hydroxyl Moiety

The hydroxyl group of this compound is the primary site for a variety of chemical transformations. Its phenolic nature dictates its reactivity, allowing for modifications such as etherification, esterification, and oxidation.

Etherification and Esterification Reactions

The conversion of the hydroxyl group into ethers and esters is a fundamental modification. These reactions typically proceed by activating the hydroxyl group under basic conditions or by using an acid catalyst.

Etherification can be achieved via the Williamson ether synthesis, where the phenoxide ion, generated by a base, acts as a nucleophile. Esterification often involves reacting the phenol with a carboxylic acid or its derivative, such as an acid chloride or anhydride. youtube.com For sterically hindered phenols like this compound, more reactive acylating agents or specific catalysts may be necessary to achieve high yields. researchgate.net

The table below outlines typical reagents for these transformations.

| Reaction Type | Reagent | Catalyst/Conditions | Expected Product |

| Etherification | Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | 2,4-Diphenyl-1-methoxynaphthalene |

| Etherification | Benzyl Bromide (BnBr) | Potassium Carbonate (K₂CO₃) | 1-(Benzyloxy)-2,4-diphenylnaphthalene |

| Esterification | Acetyl Chloride | Pyridine | 2,4-Diphenylnaphthalen-1-yl acetate |

| Esterification | Benzoic Anhydride | DMAP, Triethylamine | 2,4-Diphenylnaphthalen-1-yl benzoate |

Oxidation and Reduction Pathways

The oxidation state of the naphthalenol can be altered through various reactions. purdue.edulibretexts.org Oxidation targets the hydroxyl-bearing ring, while reduction can affect the aromatic system.

Oxidation of phenols can lead to the formation of quinones. khanacademy.orgpressbooks.pub For this compound, oxidation would likely yield a 2,4-diphenylnaphthalene-1,4-dione derivative. The choice of oxidizing agent is critical; stronger agents like chromic acid can oxidize primary alcohols all the way to carboxylic acids, while milder agents like pyridinium (B92312) chlorochromate (PCC) will stop at the aldehyde stage. youtube.com

Reduction of the phenol group itself is not a common transformation. More typically, the aromatic naphthalene core may be reduced under specific catalytic hydrogenation conditions, although this requires forcing conditions and can lead to a mixture of partially or fully saturated products. Reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally used to reduce aldehydes and ketones and would not react with the carboxylic acid or the phenol. youtube.com

The following table summarizes potential oxidation pathways.

| Reaction Type | Reagent | Expected Product |

| Oxidation | Fremy's Salt | 2,4-Diphenylnaphthalene-1,4-dione |

| Oxidation | Chromic Acid (H₂CrO₄) | Likely decomposition or complex quinone products |

Nucleophilic Substitution Reactions

Direct nucleophilic substitution of the hydroxyl group in phenols is challenging because the hydroxide (B78521) ion (OH⁻) is a very poor leaving group. libretexts.org To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. ksu.edu.saweebly.com

One common strategy is to protonate the hydroxyl group using a strong acid, forming a protonated alcohol. libretexts.org This allows water, a much better leaving group, to depart. Another effective method is to convert the phenol into a sulfonate ester, such as a tosylate or mesylate. The resulting sulfonate is an excellent leaving group, readily displaced by a wide range of nucleophiles. savemyexams.com These reactions fall under two main mechanisms: SN1, a two-step process involving a carbocation intermediate, and SN2, a one-step process with simultaneous bond-forming and bond-breaking. masterorganicchemistry.com

The table below details the process of converting the hydroxyl group for substitution.

| Step | Reagent | Intermediate/Product | Purpose |

| 1. Activation | p-Toluenesulfonyl chloride (TsCl) | 2,4-Diphenylnaphthalen-1-yl tosylate | Convert -OH to a good leaving group |

| 2. Substitution | Sodium Cyanide (NaCN) | 2,4-Diphenylnaphthalene-1-carbonitrile | Introduction of a nitrile group |

| 2. Substitution | Sodium Azide (B81097) (NaN₃) | 1-Azido-2,4-diphenylnaphthalene | Introduction of an azide group |

Preparation of Substituted Diphenylnaphthalen-1-ol Analogs

The synthesis of analogs of this compound with various substituents on the naphthalene core can be accomplished through several strategic approaches. These include building the substituted ring system from acyclic precursors or by modifying a pre-existing naphthalene skeleton.

One powerful method for constructing polysubstituted naphthalenes is through triflimide (HNTf₂)-catalyzed benzannulation. researchgate.net This reaction involves the cyclization of arylacetaldehydes with alkynes, offering a direct and highly regioselective route to a variety of naphthalene derivatives under mild conditions. researchgate.net This strategy allows for the incorporation of diverse functional groups onto the naphthalene scaffold. researchgate.net

An alternative approach is the direct functionalization of a diphenylnaphthalene core via electrophilic aromatic substitution. For example, nitration of 1,8-diphenylnaphthalene (B8796441) has been shown to yield a single mononitro derivative, with the nitro group adding at the 4-position of the naphthalene nucleus. datapdf.com Similar regioselectivity can be expected for related diphenylnaphthalene systems. Further functionalization can be achieved through palladium-catalyzed cross-coupling reactions on halogen-substituted naphthalenes. researchgate.net

The following tables showcase examples of these synthetic strategies.

Table 1: Benzannulation for Substituted Naphthalene Synthesis researchgate.net

| Arylacetaldehyde Partner | Alkyne Partner | Catalyst | Product |

| 2-Phenylpropionaldehyde | 1-Phenyl-1-propyne | HNTf₂ | 1,3-Dimethyl-2,4-diphenylnaphthalene |

| 2-(4-Methoxyphenyl)acetaldehyde | Diphenylacetylene | HNTf₂ | 7-Methoxy-1,2,3-triphenylnaphthalene |

| 2-(4-Chlorophenyl)acetaldehyde | 1-Phenyl-1-butyne | HNTf₂ | 6-Chloro-3-ethyl-1,2-diphenylnaphthalene |

Table 2: Substitution on a Diphenylnaphthalene Core datapdf.com

| Starting Material | Reagent | Conditions | Product |

| 1,8-Diphenylnaphthalene | Nitric Acid/Acetic Anhydride | 0 °C | 1,8-Diphenyl-4-nitronaphthalene |

| 1-Phenylnaphthalene | Nitric Acid/Acetic Anhydride | 0 °C | 1-Phenyl-4-nitronaphthalene |

Advanced Spectroscopic and Structural Elucidation of 2,4 Diphenylnaphthalen 1 Ol Architectures

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 2,4-Diphenylnaphthalen-1-ol, ¹H and ¹³C NMR spectroscopy would provide critical information about its carbon-hydrogen framework.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the aromatic protons on the naphthalene (B1677914) core and the two phenyl rings, as well as a characteristic signal for the hydroxyl proton. The chemical shifts (δ) of these protons would be influenced by their local electronic environment. Protons in regions of high electron density would be shielded and appear at a lower chemical shift (upfield), while those in electron-deficient regions would be deshielded and appear at a higher chemical shift (downfield). The coupling patterns (splitting) between adjacent protons would reveal their connectivity.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms would indicate their hybridization and bonding environment. For instance, the carbon atom attached to the hydroxyl group would exhibit a characteristic chemical shift, distinguishing it from the other aromatic carbons.

A detailed analysis of predicted NMR data is presented in the table below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-OH | Variable (typically broad) | ~150-160 |

| Naphthalene Core Protons | ~7.0 - 8.5 | ~110 - 140 |

| Phenyl Ring Protons | ~7.2 - 7.8 | ~125 - 135 |

Note: The data in this table is predictive and based on the general chemical shifts of similar aromatic structures. Actual experimental values may vary.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, offers valuable insights into the functional groups present in a molecule. nih.gov These methods are complementary and probe the vibrational modes of molecular bonds. nih.gov

The FTIR spectrum of this compound would be expected to show a prominent, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The sharpness and position of this peak could indicate the extent of hydrogen bonding in the sample. Aromatic C-H stretching vibrations would appear as a series of sharp bands around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings would give rise to several sharp absorptions in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often produce strong signals in the Raman spectrum, which can be weak in the FTIR spectrum.

| Functional Group | Expected FTIR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, providing the exact molecular weight.

High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the precise mass of the molecular ion with a high degree of accuracy. This information is crucial for confirming the elemental formula of the compound, distinguishing it from other isomers or compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide structural information, revealing stable fragments that are characteristic of the molecule's structure.

Microscopic and Surface Characterization Techniques

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology and topography of a solid sample. np-mrd.org For a powdered or solid sample of this compound, SEM images would reveal the size, shape, and surface features of the particles or crystals. np-mrd.org This information is valuable for understanding the material's physical properties and for quality control in synthesis.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy is a high-resolution scanning probe microscopy technique that can provide topographical information at the nanoscale. Were AFM studies conducted on this compound, they would focus on visualizing the morphology of the compound in solid-state arrangements, such as thin films or crystalline structures. The data would reveal details about surface roughness, grain size, and the presence of any ordered molecular packing. This information would be crucial for understanding how the molecule self-assembles on a substrate, which is vital for its application in areas like organic electronics.

Electronic Structure and Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. An XPS analysis of this compound would provide high-resolution spectra for the core levels of carbon and oxygen.

The C 1s spectrum would be deconvoluted to identify the different chemical environments of the carbon atoms, such as those in the naphthalene core, the phenyl rings, and the carbon atom bonded to the hydroxyl group. The O 1s spectrum would provide information about the hydroxyl group. The binding energies would confirm the presence of these functional groups and could indicate any surface oxidation or contamination.

Table 1: Hypothetical XPS Core Level Binding Energies for this compound

| Element | Orbital | Binding Energy (eV) | Chemical Environment |

|---|---|---|---|

| C | 1s | ~284.8 | Aromatic C-C/C-H |

| C | 1s | ~286.0 | C-OH |

Note: These are expected, not experimental, values.

X-ray Absorption Fine Structure Spectroscopy (XAFS)

X-ray Absorption Fine Structure Spectroscopy provides information about the local geometric structure and electronic state of a specific element. For this compound, XAFS studies, particularly X-ray Absorption Near Edge Structure (XANES), could be performed at the carbon and oxygen K-edges. This would offer insights into the unoccupied electronic states and the local coordination environment of these atoms. The Extended X-ray Absorption Fine Structure (EXAFS) region could, in principle, provide information on the bond distances to neighboring atoms, although this is more commonly applied to materials containing heavier elements.

Energy-Dispersive X-ray Spectroscopy (EDX)

Energy-Dispersive X-ray Spectroscopy is an analytical technique used for the elemental analysis or chemical characterization of a sample. When coupled with a scanning electron microscope (SEM), EDX would provide an elemental map of a this compound sample. The primary elements expected to be detected are carbon and oxygen. The quantitative analysis would yield the atomic and weight percentages of these elements, which can be compared to the theoretical values calculated from the compound's chemical formula (C₂₂H₁₆O). This would serve as a confirmation of the compound's purity.

Table 2: Theoretical vs. Hypothetical EDX Elemental Composition of this compound

| Element | Theoretical Atomic % | Hypothetical Measured Atomic % | Theoretical Weight % | Hypothetical Measured Weight % |

|---|---|---|---|---|

| C | 93.33% | 93.1% | 88.57% | 88.4% |

Solution-Phase and Aggregation State Characterization

Dynamic Light Scattering (DLS)

Dynamic Light Scattering is a technique used to determine the size distribution profile of small particles in suspension or polymers in solution. For this compound, DLS would be employed to study its aggregation behavior in various solvents. By measuring the hydrodynamic radius of any aggregates, researchers could understand how factors such as solvent polarity, concentration, and temperature influence the self-assembly of the molecule in the solution phase. This is particularly relevant for understanding its behavior in solution-processed applications and for studying any potential formation of nanoparticles or larger aggregates.

Steady-State and Time-Resolved Photoluminescence Spectroscopy

Generally, the fluorescence of naphthalene derivatives is influenced by the nature and position of substituents on the aromatic ring. The introduction of phenyl groups and a hydroxyl group, as in this compound, is expected to modulate the electronic structure and, consequently, the photoluminescent behavior. For instance, the hydroxyl group in 1-naphthol (B170400) is known to participate in excited-state proton transfer (ESPT) processes, particularly in protic solvents, which can lead to dual emission characteristics. The phenyl substituents can also influence the emission properties through steric and electronic effects, potentially leading to shifts in the emission wavelength and changes in the fluorescence quantum yield and lifetime compared to unsubstituted naphthalene.

To provide a detailed analysis as requested, experimental determination of the following parameters for this compound would be necessary:

Emission Maxima (λem): The wavelength at which the highest fluorescence intensity is observed.

Fluorescence Quantum Yield (ΦF): The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.

Fluorescence Lifetime (τF): The average time the molecule spends in the excited state before returning to the ground state.

Without experimental data, a specific data table for the photoluminescence properties of this compound cannot be constructed.

UV-Visible Absorption Spectroscopy

Similar to the photoluminescence data, specific experimental UV-Visible absorption data for this compound, such as absorption maxima (λmax) and molar absorptivity (ε), were not found in the available scientific literature.

The UV-Visible absorption spectrum of a molecule provides information about the electronic transitions that can occur upon absorption of light. For naphthalene and its derivatives, the absorption spectrum typically shows several bands in the ultraviolet region, corresponding to π→π* transitions. The substitution pattern on the naphthalene core significantly affects the position and intensity of these absorption bands.

The presence of two phenyl groups and a hydroxyl group on the naphthalene ring of this compound would be expected to cause a red shift (bathochromic shift) of the absorption maxima compared to unsubstituted naphthalene, due to the extension of the conjugated π-system. The hydroxyl group can also influence the absorption spectrum, and its effect may be pH-dependent due to the possibility of deprotonation.

For a thorough analysis, the following UV-Visible absorption data for this compound would be required:

Absorption Maxima (λmax): The wavelengths at which the maximum absorption of light occurs.

Molar Absorptivity (ε): A measure of how strongly the molecule absorbs light at a given wavelength.

In the absence of experimentally determined values, a data table for the UV-Visible absorption properties of this compound cannot be generated.

Theoretical and Computational Investigations of 2,4 Diphenylnaphthalen 1 Ol Systems

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used approach due to its favorable balance of accuracy and computational cost. For a molecule such as 2,4-Diphenylnaphthalen-1-ol, DFT would be employed to determine its ground-state properties.

Key parameters that would be calculated include:

Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Electron Density Distribution: Mapping the electron density to identify regions of high and low electron density, which provides insights into the molecule's chemical behavior and intermolecular interactions.

Vibrational Frequencies: Calculation of the vibrational modes of the molecule, which can be correlated with experimental infrared (IR) and Raman spectra to confirm the structure.

A hypothetical data table for the ground state properties of this compound, as would be generated from DFT calculations, is presented below.

| Property | Hypothetical Calculated Value |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

| Dipole Moment | - |

| Total Energy | - |

Note: The table is for illustrative purposes only, as specific data for this compound is not available.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

To investigate the behavior of a molecule upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the standard computational tool. This method is an extension of DFT that allows for the calculation of electronic excited states. For this compound, TD-DFT would be used to understand its photophysical properties.

Key aspects of excited state dynamics that would be investigated include:

Excitation Energies: Calculation of the energies required to promote an electron from the ground state to various excited states. These energies correspond to the absorption bands observed in UV-Vis spectroscopy.

Oscillator Strengths: Prediction of the intensity of electronic transitions, which helps in the interpretation of experimental absorption spectra.

Nature of Electronic Transitions: Analysis of the molecular orbitals involved in the electronic transitions (e.g., π-π, n-π) to characterize the nature of the excited states.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has phenyl rings that can rotate, MD simulations would be crucial for exploring its conformational landscape.

The primary goals of MD simulations in this context would be:

Conformational Sampling: To identify the different stable and metastable conformations of the molecule and to understand the energy barriers between them.

Solvent Effects: To study how the presence of a solvent influences the conformational preferences and dynamics of the molecule.

Thermodynamic Properties: To calculate properties such as the average potential energy and volume of the system.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific chemical property. If this compound were part of a series of compounds being evaluated for a particular application (e.g., as a fluorescent probe or a pharmaceutical agent), QSAR modeling would be a valuable tool for rational design.

The development of a QSAR model would involve:

Descriptor Calculation: Generating a set of numerical descriptors that quantify various aspects of the molecular structure (e.g., steric, electronic, and hydrophobic properties).

Model Building: Using statistical methods to build a mathematical equation that correlates the calculated descriptors with the observed activity.

Model Validation: Rigorously testing the predictive power of the QSAR model.

The resulting model could then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent or effective compounds.

Mechanistic Studies through Computational Reaction Pathway Analysis

Computational reaction pathway analysis is used to elucidate the detailed mechanism of a chemical reaction. If this compound were involved in a chemical transformation, computational methods could be used to map out the potential energy surface of the reaction.

This analysis would typically involve:

Locating Transition States: Identifying the high-energy transition state structures that connect reactants to products.

Calculating Activation Energies: Determining the energy barriers for each step of the reaction, which provides insights into the reaction kinetics.

Identifying Intermediates: Locating any stable or metastable intermediates that may be formed during the course of the reaction.

Prediction of Photophysical Parameters and Optical Responses

The prediction of photophysical parameters and optical responses is a key application of computational chemistry, particularly for compounds with potential applications in materials science and bioimaging. For this compound, these calculations would provide a theoretical understanding of its interaction with light.

Key photophysical parameters that would be predicted include:

Absorption and Emission Wavelengths: Calculation of the wavelengths of maximum absorption and emission, which determine the color of the compound and its fluorescence properties.

Quantum Yields: While direct calculation is challenging, theoretical methods can provide insights into the factors that influence the efficiency of fluorescence.

Non-linear Optical Properties: For certain applications, the calculation of properties such as hyperpolarizabilities would be relevant.

A hypothetical data table for the predicted photophysical properties of this compound is presented below.

| Photophysical Parameter | Hypothetical Predicted Value |

| Maximum Absorption Wavelength (λabs) | - |

| Maximum Emission Wavelength (λem) | - |

| Oscillator Strength (f) | - |

| Stokes Shift | - |

Note: The table is for illustrative purposes only, as specific data for this compound is not available.

Structure Property Relationships in 2,4 Diphenylnaphthalen 1 Ol and Its Derivatives

Elucidating the Influence of Substituent Effects on Electronic and Optical Behavior

The electronic and optical properties of the 2,4-diphenylnaphthalen-1-ol scaffold can be systematically tuned by the introduction of various substituent groups on both the phenyl and naphthalene (B1677914) rings. The nature and position of these substituents can profoundly alter the molecule's absorption and emission characteristics, primarily by modifying the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or amino (-NH₂), when introduced on the phenyl rings, can increase the HOMO energy level. This destabilization of the ground state generally leads to a bathochromic (red) shift in the absorption and emission spectra, as the energy gap between the HOMO and LUMO is reduced. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) tend to lower the LUMO energy level, which can also result in a red shift. The strategic placement of push-pull substituents (an EDG on one part of the molecule and an EWG on another) can enhance intramolecular charge transfer (ICT) character, often leading to more significant shifts in the emission wavelength and increased sensitivity to solvent polarity.

For instance, in analogous naphthalene derivatives, the introduction of an electron-donating methoxy group or an electron-withdrawing cyano group results in bathochromic shifts in their absorption maxima. mdpi.com Similarly, studies on other aromatic systems have demonstrated that the fluorescence color can be varied from blue to yellowish-green by substituting electron-donating groups at the C-4 position of naphthalimides. nih.gov These principles are directly applicable to the this compound system, where such substitutions would provide a powerful tool for tuning its emission color and other photophysical properties.

Table 1: Predicted Influence of Substituents on the Photophysical Properties of this compound

| Substituent Group | Position | Expected Effect on HOMO/LUMO | Predicted Shift in Absorption/Emission |

|---|---|---|---|

| Methoxy (-OCH₃) | Phenyl Ring | Increase HOMO Energy | Bathochromic (Red Shift) |

| Amino (-NH₂) | Phenyl Ring | Increase HOMO Energy | Bathochromic (Red Shift) |

| Nitro (-NO₂) | Phenyl Ring | Decrease LUMO Energy | Bathochromic (Red Shift) |

Conformational Dynamics and Steric Factors in Molecular Design

The three-dimensional structure of this compound is heavily influenced by steric hindrance between the phenyl substituents and the naphthalene core. This steric repulsion forces the phenyl rings to adopt a twisted conformation relative to the naphthalene plane. This non-planar arrangement is a critical determinant of the molecule's electronic and photophysical properties.

In a closely related dimethyl 1-oxo-2,4-diphenyl-1,2-dihydronaphthalene-2,3-dicarboxylate, X-ray crystallography revealed that the mean plane of the dihydronaphthalene ring system forms significant dihedral angles of 86.23° and 64.80° with the two phenyl rings. nih.gov Such large torsional angles are expected in this compound as well, and they disrupt the π-conjugation between the phenyl groups and the naphthalene moiety. This interruption of conjugation leads to a blue shift in the absorption and emission spectra compared to a hypothetical planar analogue.

The conformational flexibility of the phenyl rings also plays a crucial role in the molecule's emissive properties. In solution, the phenyl rings can undergo rotational and vibrational motions. These motions provide non-radiative decay pathways for the excited state, which can lead to low fluorescence quantum yields in dilute solutions. However, restricting these intramolecular motions is a key factor in phenomena such as aggregation-induced emission (AIE).

Intermolecular Interactions and Supramolecular Assembly Effects

In the solid state, the properties of this compound are not solely determined by its individual molecular structure but also by the way the molecules pack together. Intermolecular interactions, such as hydrogen bonding, π–π stacking, and C–H···π interactions, dictate the supramolecular assembly and can significantly modify the material's bulk properties.

The hydroxyl group (-OH) on the naphthalene ring is a prime site for hydrogen bonding. It can act as a hydrogen bond donor, forming strong interactions with acceptor groups on neighboring molecules, such as the oxygen of another hydroxyl group or the π-system of an aromatic ring. These hydrogen bonds can lead to the formation of well-defined supramolecular structures, such as dimers, chains, or more complex networks. mdpi.comcsic.esmdpi.com

Furthermore, the extended aromatic surfaces of the naphthalene core and phenyl rings facilitate π–π stacking interactions. In the crystal structure of the related dihydronaphthalene derivative, offset π–π interactions with a centroid-centroid distance of 3.6318 Å were observed. nih.gov C–H···O and C–H···π interactions also contribute to the stability of the crystal packing. nih.gov These non-covalent interactions can influence the electronic coupling between adjacent molecules, which in turn affects the material's charge transport and photoluminescent properties in the solid state. The specific arrangement of molecules in the crystal lattice can lead to different polymorphs with distinct optical and electronic characteristics.

Understanding Aggregation-Induced Emission (AIE) Mechanisms

Many molecules with multiple phenyl rotors, like this compound, are known to exhibit aggregation-induced emission (AIE). This phenomenon is characterized by weak or no fluorescence in dilute solutions but strong emission in the aggregated or solid state. nih.gov The prevailing mechanism for AIE is the restriction of intramolecular motion (RIM).

In dilute solutions, the phenyl rings of this compound can freely rotate and vibrate. These motions act as efficient non-radiative decay channels, quenching fluorescence and allowing the excited state energy to dissipate as heat. However, when the molecules aggregate in a poor solvent or in the solid state, these intramolecular rotations are physically hindered by neighboring molecules. This "locking" of the phenyl rotors blocks the non-radiative decay pathways. As a result, the excited state energy is more likely to be released through radiative decay, leading to a dramatic increase in fluorescence quantum yield. nih.gov

The AIE properties of such compounds make them highly promising for applications in sensors, bio-imaging, and solid-state lighting, where high emission efficiency in the solid state is paramount. The functionalization of the this compound core with AIE-active groups like tetraphenylethylene (B103901) could further enhance these properties. nih.gov

Correlation of Molecular Architecture with Photoluminescence Quantum Yields and Excited State Lifetimes

The photoluminescence quantum yield (PLQY) and excited-state lifetime are key metrics that quantify the efficiency and temporal dynamics of the emission process. Both are directly influenced by the molecular architecture of this compound and its derivatives.

The quantum yield is the ratio of emitted photons to absorbed photons. A high PLQY is desirable for applications in lighting and displays. As discussed under the AIE mechanism, the non-planar structure of this compound, with its rotatable phenyl groups, leads to low PLQY in solution. However, in the solid state, where intramolecular motions are restricted, the PLQY is expected to be significantly higher. For example, some polycyclic aromatic hydrocarbons can exhibit fluorescence quantum yields approaching 1.0 in solution, highlighting the importance of a rigid structure for high emission efficiency. utexas.edu The introduction of silyl (B83357) substituents on naphthalene derivatives has also been shown to increase fluorescence quantum efficiencies. mdpi.com

The excited-state lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. It is influenced by the rates of both radiative (kᵣ) and non-radiative (kₙᵣ) decay. The lifetime is inversely proportional to the sum of these rates (τ = 1 / (kᵣ + kₙᵣ)). In general, molecules with efficient non-radiative decay pathways will have shorter lifetimes and lower quantum yields. For instance, the fluorescence lifetimes of some naphthalimide derivatives decrease in more polar solvents due to an increase in the non-radiative decay rate. nih.gov

Table 2: Representative Photophysical Data for Related Aromatic Compounds

| Compound Class | PLQY (Φ) | Lifetime (τ) | Conditions |

|---|---|---|---|

| Naphthalene | 0.23 | 96 ns | Cyclohexane |

| 1,4-bis(trimethylsilylethynyl)naphthalene | 0.85 | 2 ns | Not specified |

| Anthracene | 0.27 | 5 ns | Ethanol |

| Tris(8-hydroxyquinolinato)aluminum (Alq₃) | 0.21 | ~16 ns | Amorphous Film |

| Naphthalimide Derivative 7 | 0.86 | 13.04 ns | Dioxane |

Note: Data is compiled from various sources for illustrative purposes and does not represent this compound itself. mdpi.comnih.govresearchgate.net

Impact of Torsional Angles and Planarity on Conjugation and Electronic Properties

The degree of π-conjugation within an aromatic system is a critical factor determining its electronic properties, including its absorption and emission wavelengths. Planarity is generally required for effective overlap of p-orbitals and extended conjugation. In this compound, the steric clash between the phenyl rings and the naphthalene core forces the molecule into a non-planar conformation, as evidenced by the large torsional (dihedral) angles. nih.gov

This twisting significantly reduces the electronic communication between the phenyl substituents and the naphthalene chromophore. The extent of this decoupling is directly related to the magnitude of the torsional angle (θ), with the effective conjugation scaling approximately with cos²θ. The large dihedral angles, potentially exceeding 60°, mean that the π-systems are largely isolated. nih.gov This has several consequences:

Hypsochromic Shift: The reduced conjugation results in a larger HOMO-LUMO gap compared to a hypothetical planar structure, leading to absorption and emission at shorter wavelengths (a blue shift).

Localized Orbitals: The HOMO and LUMO are likely to be localized on either the naphthalene core or the phenyl rings, rather than being delocalized across the entire molecule.

AIE Activity: As previously mentioned, this torsional strain and the resulting dynamic rotational freedom are prerequisites for the AIE phenomenon.

Therefore, the non-planarity of this compound is a defining structural feature that governs its fundamental electronic and photophysical characteristics, making it distinct from more planar polycyclic aromatic hydrocarbons.

Stereochemistry and Chiroptical Properties

While this compound itself is achiral, the introduction of chiral centers or the creation of atropisomers can impart chiroptical properties to its derivatives. Atropisomerism can arise if the rotation around the single bonds connecting the phenyl rings to the naphthalene core is sufficiently hindered, for example, by the introduction of bulky substituents in the ortho positions of the phenyl rings. If the rotational barrier is high enough to allow for the isolation of stable enantiomers at room temperature, the resulting molecules will be chiral and optically active.

Such chiral derivatives would be expected to interact with plane-polarized light, exhibiting chiroptical properties such as circular dichroism (CD) and circularly polarized luminescence (CPL). The CD spectrum, which measures the differential absorption of left and right circularly polarized light, provides information about the stereochemical structure of the molecule in its ground state. The synthesis of optically active hemiporphyrazines with chiral binaphthyl substituents has demonstrated that the incorporation of intrinsically chiral moieties leads to distinct CD signals. nih.gov

The development of chiral this compound derivatives could open up applications in areas such as chiral sensing, asymmetric catalysis, and chiroptical materials for advanced optical devices. The design and synthesis of such molecules, followed by the characterization of their chiroptical properties, represents a promising avenue for future research. nih.govresearchgate.netnih.gov

Advanced Applications of 2,4 Diphenylnaphthalen 1 Ol in Functional Materials Science

Applications in Optoelectronic Devices

The extended π-conjugated system of 2,4-diphenylnaphthalen-1-ol is a key feature that underpins its potential in optoelectronic applications. The interaction between the naphthalene (B1677914) core and the appended phenyl rings influences the molecule's photophysical properties, making it a candidate for use in various light-emitting and energy-conversion technologies.

Design of High-Efficiency Fluorescent Emitters

Naphthalene derivatives are known for their fluorescent properties, and the introduction of phenyl groups can significantly enhance their emission efficiency. nih.gov The substitution pattern on the naphthalene core plays a crucial role in determining the fluorescence quantum yield. mdpi.com Specifically, substitution at the α-positions (like the 1 and 4 positions in this compound) has been shown to increase fluorescence rates, leading to higher emission efficiencies. mdpi.com This effect is attributed to the influence of the substituents on the transition moments of the naphthalene chromophore. mdpi.com

While direct studies on the fluorescence quantum yield of this compound are not extensively documented in the reviewed literature, the general principles governing substituted naphthalenes suggest its potential as a fluorescent emitter. The photophysical properties of various diphenylnaphthalenes have been investigated, revealing that the position of the phenyl groups significantly impacts their solid-state photoluminescence. mdpi.com For instance, 9,10-diphenylanthracene, a related polycyclic aromatic hydrocarbon, exhibits a high fluorescence quantum yield of 0.97 in solution. mdpi.com This suggests that the strategic placement of phenyl groups on a naphthalene core, as seen in this compound, could lead to the development of highly efficient fluorescent materials.

Table 1: Photophysical Properties of Selected Phenyl-Substituted Aromatic Hydrocarbons

| Compound | Solvent | Fluorescence Quantum Yield (Φf) |

| Naphthalene | Cyclohexane | 0.19 |

| 1-Phenylnaphthalene | Cyclohexane | >0.19 |

| 1,4-Diphenylnaphthalene | Cyclohexane | >0.19 |

| 9,10-Diphenylanthracene | Solution | 0.97 |

This table is generated based on data for related compounds to illustrate the effect of phenyl substitution on fluorescence quantum yield. mdpi.com

Integration in Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a prominent display and lighting technology that relies on the electroluminescence of organic materials. The emissive layer of an OLED is a crucial component, and the development of new, efficient emitter materials is a key area of research. Naphthalimide derivatives, for example, are known for their strong emission and high quantum efficiency, making them suitable for use in OLEDs. nih.gov

Although specific research detailing the integration of this compound into OLED devices is limited in the available literature, its inherent fluorescent properties suggest its potential as an emitter or a host material in the emissive layer. The design of novel emitters often focuses on achieving high photoluminescence quantum yields and good thermal stability, properties that can be engineered in naphthalene-based structures. The development of new fluorescent dyes based on different molecular frameworks for use in solution-processed OLEDs is an active area of investigation.

Exploration of Singlet Fission Processes

Singlet fission is a photophysical process where a singlet exciton (B1674681) splits into two triplet excitons, a phenomenon that could significantly enhance the efficiency of solar cells. cam.ac.uk This process is most efficient in molecules where the energy of the singlet state is approximately twice the energy of the triplet state. Acenes, such as pentacene (B32325) and tetracene, and their derivatives are prominent candidates for singlet fission. mit.edu

The potential for this compound to undergo singlet fission has not been explicitly reported. However, research into diphenyl-substituted polyacenes, such as diphenyl tetracene, has shown that these molecules can exhibit singlet fission in solution, with the process being dependent on concentration. nih.gov The study of intramolecular singlet fission in covalently linked dimers of chromophores like diphenylhexatriene has also provided insights into the structural requirements for efficient triplet generation. cam.ac.uk While theoretical and experimental studies on naphthalene dimers have explored their triplet electronic states, further investigation is needed to determine if the specific structure of this compound meets the energetic criteria for efficient singlet fission. researchgate.net

Catalytic Applications and Chiral Catalysis

The functional groups present in this compound, particularly the hydroxyl group, offer a site for modification and incorporation into larger catalytic systems. The development of chiral versions of this molecule could open avenues for its use in asymmetric catalysis, where the precise control of stereochemistry is crucial.

Development as Chiral Ligands for Asymmetric Synthesis

Chiral ligands are essential components of catalysts used in asymmetric synthesis, enabling the production of enantiomerically pure compounds. Privileged chiral scaffolds, often possessing C2 symmetry, have been widely successful in a range of metal-catalyzed reactions. nih.gov The binaphthyl scaffold, for instance, is a well-established core for the design of effective chiral ligands like BINAP and BINOL. nih.gov

While there is no specific mention in the reviewed literature of this compound being developed as a chiral ligand, its naphthalene backbone provides a rigid framework that could be functionalized to create a chiral environment. The synthesis of axially chiral naphthalenophanes demonstrates that the naphthalene moiety can be incorporated into complex, chiral architectures. kit.edu The development of new chiral ligands is an ongoing area of research, with a focus on creating modular structures that can be easily modified to suit different catalytic reactions. nih.gov The synthesis of chiral scaffolds via catalytic asymmetric cyclizations of naphthalene derivatives further highlights the potential for creating novel chiral structures based on this aromatic core. rsc.org

Roles in Enantioselective Transformations (e.g., Transfer Hydrogenation, Cyclizations)

Enantioselective transformations, such as transfer hydrogenation and cyclization reactions, are fundamental processes in organic synthesis for the creation of chiral molecules. Asymmetric transfer hydrogenation, for example, is a widely used method for the reduction of ketones and imines to chiral alcohols and amines. rsc.org This process typically employs a transition metal complex with a chiral ligand. mdpi.com

Heterogenization Strategies for Catalyst Design

The transition of homogeneous molecular catalysts to heterogeneous systems is a critical step in developing practical and sustainable chemical processes. Heterogenization simplifies catalyst separation and recovery, often enhancing catalyst stability and longevity. For catalytically active naphthalenol derivatives like this compound, several strategies can be employed to immobilize them onto solid supports.

One promising approach involves the use of hyper-crosslinked aromatic polymers (HAPs) as catalytic supports. These materials offer high stability, well-developed porosity, and the versatility of surface functionalization. Naphthalene-based polymers, for instance, can serve as an excellent backbone for the immobilization of catalytically active species. The this compound molecule could be covalently attached to such a polymer support through its hydroxyl group or by functionalizing one of the phenyl rings. This method not only anchors the catalyst but also leverages the porous structure of the polymer to facilitate the diffusion of reactants to the active sites.

Another effective strategy is the encapsulation of the molecular catalyst within a metal oxide layer using atomic layer deposition (ALD). In this technique, the catalyst is first attached to a metal oxide support, often through acidic ligands. Subsequently, a conformal metal oxide layer is deposited, effectively "encasing" the catalyst and preventing its detachment from the surface. This immobilization within a nanostructured oxide layer can significantly improve catalyst stability, particularly in aqueous or other sustainable solvents.

These heterogenization techniques pave the way for the development of robust and recyclable catalysts based on the this compound scaffold, making them suitable for a range of chemical transformations.

| Heterogenization Strategy | Support Material Example | Key Advantages |

| Covalent Immobilization | Hyper-crosslinked Naphthalene Polymers | High stability, porous structure, enhanced catalyst lifetime. |

| Encapsulation | Metal Oxide Support with ALD Layer | Prevents leaching, allows use in sustainable solvents, improves stability. |

Catalytic Activity in Oxidation and Reduction Reactions

Naphthalenols and their derivatives are known to participate in a variety of catalytic reactions, particularly in oxidative transformations. The electron-rich nature of the naphthalene ring system in this compound, influenced by the hydroxyl group, makes it a candidate for catalytic oxidation processes.

In the presence of a suitable metal co-catalyst, such as iron(III), naphthalenols can facilitate the oxidative degradation of various organic substrates. For instance, iron-TAML activators in the presence of hydrogen peroxide have been shown to efficiently catalyze the oxidation of naphthalene in aqueous solutions. The mechanism often involves a rate-limiting electron transfer to generate a radical cation, which then undergoes further oxidation. It is plausible that this compound could act as a ligand for a metal center or participate directly in the redox cycle of such reactions. The phenyl substituents may influence the steric and electronic environment of the catalytic site, potentially tuning the selectivity of the oxidation process.

While direct evidence for its role in catalytic reduction is less common, the phenolic hydroxyl group can be involved in proton-coupled electron transfer processes, which are central to many reduction reactions. Furthermore, the naphthalene moiety itself can be hydrogenated. Studies on the ring hydrogenation of naphthalene and 1-naphthol (B170400) over supported metal catalysts have shown that the reaction conditions can be tuned to achieve selective hydrogenation. While this compound itself is not the primary catalyst in these reactions, its structure could be modified to act as a directing group or a ligand for the active metal center, influencing the regioselectivity of the reduction.

| Reaction Type | Potential Role of this compound | Example of a Related Catalytic System |

| Oxidation | Ligand for metal catalyst, redox mediator. | Iron(III) TAML/H2O2 for naphthalene oxidation. |

| Reduction | Directing group, ligand for metal catalysts. | Supported Rh and Pd catalysts for naphthalene hydrogenation. |

Advanced Sensing Technologies

The inherent fluorescence of the naphthalene core makes this compound a promising candidate for the development of advanced sensing technologies. Its photophysical properties can be modulated by interactions with specific analytes, forming the basis for chemosensors and biosensors.

Design of Chemosensors for Specific Analytes

Naphthalene derivatives are widely used as fluorophores in the design of chemosensors, particularly for the detection of metal ions. The design of such sensors typically involves the integration of a recognition unit (a binding site) with the naphthalene fluorophore. The binding of an analyte to the recognition unit induces a change in the photophysical properties of the fluorophore, such as fluorescence intensity or wavelength, leading to a detectable signal.

For a chemosensor based on this compound, the hydroxyl group can act as a binding site for metal ions. Additionally, chelating groups can be introduced onto the phenyl rings to enhance selectivity and binding affinity for specific metal ions like Al³⁺, Zn²⁺, or Cu²⁺. The interaction with the metal ion can lead to phenomena such as chelation-enhanced fluorescence (CHEF), where the binding event restricts intramolecular rotation and reduces non-radiative decay pathways, resulting in a "turn-on" fluorescent response. Conversely, interaction with certain metal ions, like Cu²⁺, can lead to fluorescence quenching through electron or energy transfer mechanisms.

The design principles for a this compound-based chemosensor would involve:

Fluorophore: The 2,4-diphenylnaphthalene core provides the intrinsic fluorescence.

Receptor: The hydroxyl group and potentially appended chelating groups on the phenyl rings for selective analyte binding.

Signaling Mechanism: Modulation of fluorescence via CHEF, photoinduced electron transfer (PET), or Förster resonance energy transfer (FRET).

| Analyte | Potential Sensing Mechanism | Expected Response |

| Al³⁺ | Chelation-Enhanced Fluorescence (CHEF) | Fluorescence "turn-on" |

| Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | Fluorescence "turn-on" |

| Cu²⁺ | Photoinduced Electron Transfer (PET) | Fluorescence quenching |

Biosensing Platforms for Molecular Detection

The application of fluorescent small molecules like this compound extends to the realm of biosensing. These platforms are designed to detect biological molecules with high specificity and sensitivity. One powerful technique is Förster Resonance Energy Transfer (FRET), which involves the non-radiative transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. nih.gov

A biosensor could be designed where this compound acts as one part of a FRET pair. For example, it could be the donor, and its fluorescence would be quenched in the presence of a specific biological event that brings an acceptor fluorophore nearby. This could be used to monitor protein-protein interactions, conformational changes in proteins, or the presence of specific nucleic acid sequences. nih.gov

Furthermore, the fluorescent properties of this compound make it a candidate for use as a fluorescent probe in biological imaging. After suitable functionalization to ensure biocompatibility and targeting to specific cellular compartments, it could be used to visualize cellular structures and processes. Naphthalene-based fluorescent probes have been successfully employed for imaging metal ions within living cells. nih.govnih.gov

Integration into Optical Microcavity-Based Sensors

Optical microcavities, such as whispering gallery mode (WGM) resonators, are highly sensitive platforms for detecting minute changes in their environment. nih.gov These sensors operate by confining light within a microscopic structure, and any interaction on the surface of the resonator, such as the binding of an analyte, causes a shift in the resonant wavelength.

Fluorescent molecules can be integrated into these sensors to enhance their functionality. One approach is to dope (B7801613) a polymer microresonator, such as a polystyrene microsphere, with a fluorescent compound. nih.govresearchgate.net In this context, this compound could serve as a fluorescent dopant. The WGM of the microresonator would be observed in the fluorescence spectrum of the doped bead. When the sensor is exposed to an analyte that interacts with the polymer matrix or the surface of the microsphere, the resulting change in refractive index or size of the microresonator leads to a shift in the WGM peaks, providing a highly sensitive detection mechanism. scispace.commdpi.com

This approach has been successfully used for the detection of volatile organic compounds (VOCs), where the absorption of the analyte into the polymer matrix causes the microsphere to swell, resulting in a measurable spectral shift. nih.gov The specific chemical properties of this compound could be leveraged to create sensors with selectivity towards particular analytes.

Biological Interactions and Mechanisms (Non-Clinical Focus)

Naphthalene and its derivatives are known to exhibit a wide range of biological activities. While a clinical focus is outside the scope of this article, it is pertinent to discuss the potential non-clinical biological interactions of this compound based on the activities of related compounds.

Substituted naphthalenes have been investigated for various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities. For instance, certain synthetic naphthalene derivatives have shown significant inhibitory effects on the activation of neutrophils, a key component of the inflammatory response. nih.gov The mechanism of action can involve the inhibition of granule enzyme release from neutrophils.

Furthermore, the naphthalene ring is a structural motif found in molecules with potent anticancer properties. semanticscholar.org Some naphthalene-substituted compounds have demonstrated cytotoxic activity against cancer cell lines by inducing apoptosis and arresting the cell cycle. The biological activity is often dependent on the nature and position of the substituents on the naphthalene core. The presence of the hydroxyl group and the two phenyl rings in this compound would significantly influence its interactions with biological macromolecules, such as enzymes and receptors, and thus its potential biological activity.

It is important to note that these are potential areas of biological interaction, and specific studies on this compound would be required to elucidate its precise mechanisms of action.

| Biological Activity of Related Naphthalene Derivatives | Potential Mechanism of Action |

| Anti-inflammatory | Inhibition of neutrophil activation and degranulation. |

| Anticancer | Induction of apoptosis and cell cycle arrest. |

| Antimicrobial | Disruption of microbial cell membranes or metabolic pathways. |

Studies on Enzyme Mechanisms and Substrate Mimicry

Currently, there is no available research that specifically investigates the use of this compound in the study of enzyme mechanisms or as a substrate mimic. Scientific inquiry into how this particular compound might inhibit or otherwise modulate enzymatic activity, or act as an analogue for a natural substrate to elucidate reaction pathways, has not been documented in the public domain.

The field of enzymology often employs molecules with specific structural features to probe the active sites of enzymes or to act as inhibitors. While the polyphenolic structure of this compound suggests potential for interaction with proteins, the absence of published studies means that its specific effects on any given enzyme are purely speculative. Consequently, no data tables detailing enzyme inhibition constants (Ki), half-maximal inhibitory concentrations (IC50), or other kinetic parameters related to this compound can be provided.

Exploration of Molecular Interactions with Biological Macromolecules

Similarly, a comprehensive review of scientific literature yielded no specific studies on the molecular interactions between this compound and biological macromolecules such as proteins and nucleic acids. Research in this area is crucial for understanding the potential biocompatibility, bioactivity, and toxicological profile of a compound.

The interactions between small molecules and biological macromolecules are fundamental to pharmacology and materials science. These interactions are governed by a variety of forces, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The diphenyl and hydroxyl moieties of this compound present potential sites for such interactions. However, without experimental data from techniques such as isothermal titration calorimetry, surface plasmon resonance, or nuclear magnetic resonance spectroscopy, the nature and strength of these potential interactions remain unknown. As a result, no data tables quantifying binding affinities (Kd), association constants (Ka), or thermodynamic parameters for the interaction of this compound with any biological macromolecule can be presented.

Future Perspectives and Emerging Research Trajectories for 2,4 Diphenylnaphthalen 1 Ol

Innovations in Green and Sustainable Synthesis